(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c1-26-10-9-22-17-12(20)5-4-8-15(17)28-18(22)21-16(24)11-23-13-6-2-3-7-14(13)27-19(23)25/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGGZDQMKZIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC=C2SC1=NC(=O)CN3C4=CC=CC=C4OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including a benzo[d]thiazole moiety and an oxobenzoxazole component. Its molecular formula is C18H17FN4O2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O2S |
| Molecular Weight | 334.37 g/mol |
| Functional Groups | Benzothiazole, Oxobenzoxazole |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) demonstrated that compounds with similar structures significantly inhibited cell proliferation. For instance, a related compound, B7 , showed a dose-dependent reduction in cell viability at concentrations of 1 to 4 µM through mechanisms involving apoptosis induction and cell cycle arrest .
Mechanisms of Action:
- Apoptosis Induction: Flow cytometry analyses revealed that compounds like B7 promote apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest: The compounds were found to induce G1 phase arrest in treated cells.
- Inhibition of Signaling Pathways: Western blot assays indicated that these compounds inhibit key survival pathways such as AKT and ERK signaling .
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives have also been investigated. In studies assessing the expression levels of inflammatory cytokines like IL-6 and TNF-α in RAW264.7 macrophages, significant reductions were observed following treatment with these compounds . This suggests that they may serve as dual-action agents targeting both cancer and inflammation.
Case Studies
-
Study on Compound B7:
- Objective: To evaluate the anticancer and anti-inflammatory effects.
- Methods: MTT assay for cell viability; ELISA for cytokine levels; flow cytometry for apoptosis.
- Results: Compound B7 significantly inhibited the proliferation of A431 and A549 cells while reducing IL-6 and TNF-α levels.
- Screening of Benzothiazole Derivatives:
Comparison with Similar Compounds
Substituted Benzothiazole Carboxamides and Acetamides
Compounds such as N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g) and N-(2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazol-3-ylacetamide (4l) () share the benzothiazole-acetamide scaffold but lack the oxazole moiety present in the target compound. Key differences include:
- Substituent Effects : The 4-fluoro and 2-methoxyethyl groups in the target compound may enhance solubility compared to chlorophenyl substituents in 4g (70% yield) and 4l (45% yield).
- Synthetic Yields : The target compound’s synthesis would likely require optimization similar to 4l, which used flash chromatography for purification .
Trifluoromethyl-Benzothiazole Acetamides
European patent applications () describe N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, which replaces the oxazole with a trifluoromethyl group.
Benzoxazole-Containing Analogues
TSPO-Selective SPECT Ligands
The compound 2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) () shares the 2-oxobenzo[d]oxazol-3(2H)-yl moiety but incorporates pyridinylmethyl groups for chelation. The target compound’s benzothiazole-fluorine combination may offer superior blood-brain barrier penetration compared to PBPA’s polar chelating groups .
Thiadiazole and Isoxazole Derivatives
Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () exhibit comparable heterocyclic diversity but differ in core structure.
Comparative Data Tables
Research Findings and Implications
- Electronic Effects : The 4-fluoro group in the target compound likely increases electrophilicity at the benzothiazole core, enhancing interactions with nucleophilic biological targets.
- Solubility : The 2-methoxyethyl side chain may improve aqueous solubility compared to chlorophenyl or trifluoromethyl analogues .
- Synthetic Challenges : Analogous compounds (e.g., 4i, 37% yield) suggest that introducing fluorine and methoxyethyl groups may require optimized reaction conditions to avoid low yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
